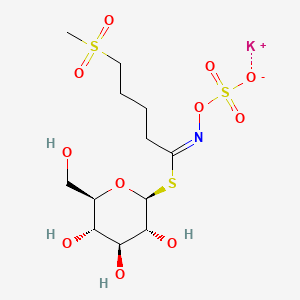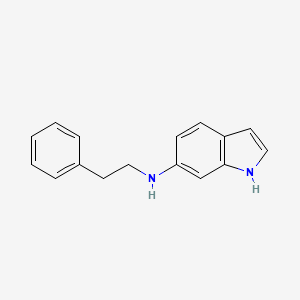
Glucoerysolin potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucoerysolin potassium salt is a sulfur-rich, anionic secondary metabolite found primarily in the plant order Brassicales. It is a type of glucosinolate, which are compounds known for their role in plant defense mechanisms and potential health benefits. This compound is characterized by its unique structure, which includes a glucopyranose unit connected to a sulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of glucoerysolin potassium salt typically involves the isolation of glucosinolates from plant sources. The process includes the extraction of glucosinolates using solvents, followed by purification through ion-exchange chromatography. The elution from the ion-exchange resin with potassium sulfate results in the formation of potassium salts, which are then crystallized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of advanced chromatography techniques and high-performance liquid chromatography (HPLC) to ensure high purity levels. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Glucoerysolin potassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glucopyranose unit can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glucopyranose derivatives.
科学的研究の応用
Glucoerysolin potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides.
作用機序
The mechanism of action of glucoerysolin potassium salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of histone deacetylase, leading to anticancer effects .
類似化合物との比較
Similar Compounds
- Butylglucosinolate
- 4-Methylsulfonylbutyl glucosinolate
- Sinigrin
Uniqueness
Glucoerysolin potassium salt is unique due to its specific structure, which includes a sulfonyl group that imparts distinct chemical properties. Compared to other glucosinolates, it has a higher potential for inducing phase II detoxification enzymes, making it a promising candidate for anticancer research .
特性
CAS番号 |
22149-26-4 |
|---|---|
分子式 |
C12H22KNO11S3 |
分子量 |
491.6 g/mol |
IUPAC名 |
potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
InChIキー |
MRWGDPZZBCERIT-DHPXDJSUSA-M |
異性体SMILES |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
正規SMILES |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)



![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)


